Cas no 29373-02-2 (4H-1-Benzothiopyran-4-one,2,3-dihydro-8-methyl-)

4H-1-Benzothiopyran-4-one,2,3-dihydro-8-methyl- structure
29373-02-2 structure
Product Name:4H-1-Benzothiopyran-4-one,2,3-dihydro-8-methyl-
CAS No:29373-02-2
MF:C10H10OS
MW:178.250801563263
CID:275857
PubChem ID:268936
Update Time:2024-02-28

4H-1-Benzothiopyran-4-one,2,3-dihydro-8-methyl- Chemical and Physical Properties

Names and Identifiers

    • 4H-1-Benzothiopyran-4-one,2,3-dihydro-8-methyl-
    • 8-methyl-2,3-dihydrothiochromen-4-one
    • 8-Methyl-4-thiochromanon
    • 8-Methyl-4-thiochromanone
    • 8-Methylthiachromanon-4
    • 8-Methylthiochroman-4-on
    • 8-methyl-thiochroman-4-one
    • 8-Methyl-thiochromanon
    • 8-Methyl-thiochromanon-(4)
    • AC1L6LC9
    • AC1Q6DTW
    • AR-1H4733
    • CTK4G3183
    • NSC109426
    • SureCN5635241
    • Thiochroman-4-one, 8-methyl-
    • N16680
    • 8-methylthiochroman-4-one
    • SCHEMBL5635241
    • 29373-02-2
    • 4H-1-Benzothiopyran-4-one, 2,3-dihydro-8-methyl-
    • NSC-109426
    • 8-Methyl-2,3-dihydro-4H-thiochromen-4-one #
    • 8-METHYL-3,4-DIHYDRO-2H-1-BENZOTHIOPYRAN-4-ONE
    • DTXSID90296455
    • 8-methyl-2,3-dihydro-4H-1-benzothiopyran-4-one
    • 2,3-Dihydro-8-methyl-4H-1-benzothiopyran-4-one
    • 4H-1-Benzothiopyran-4-one,3-dihydro-8-methyl-
    • Inchi: 1S/C10H10OS/c1-7-3-2-4-8-9(11)5-6-12-10(7)8/h2-4H,5-6H2,1H3
    • InChI Key: AEEOBLVGMJPRAB-UHFFFAOYSA-N
    • SMILES: S1CCC(C2C=CC=C(C)C1=2)=O

Computed Properties

  • Exact Mass: 178.0453
  • Monoisotopic Mass: 178.045
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 190
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 42.4Ų

Experimental Properties

  • Density: 1.2
  • Boiling Point: 310.7°Cat760mmHg
  • Flash Point: 163.6°C
  • Refractive Index: 1.61
  • PSA: 17.07
  • LogP: 2.67350
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